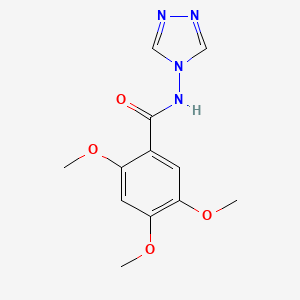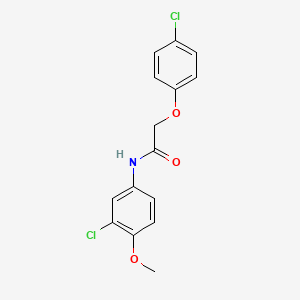
(1,3-benzodioxol-5-ylmethyl)(2,5-dimethylphenyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-benzodioxol-5-ylmethyl)(2,5-dimethylphenyl)amine, also known as MDMA, is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. MDMA belongs to a class of drugs known as entactogens, which produce feelings of emotional closeness, empathy, and openness. MDMA is a potent stimulant and is known for its ability to induce euphoria, increase sociability, and enhance sensory perception. In
Wirkmechanismus
(1,3-benzodioxol-5-ylmethyl)(2,5-dimethylphenyl)amine works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep, while dopamine and norepinephrine are involved in the regulation of reward and motivation. The increased levels of these neurotransmitters are responsible for the euphoric and stimulating effects of this compound.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of stress hormones, such as cortisol and adrenaline. These effects can be dangerous, particularly in high doses or when combined with other drugs.
Vorteile Und Einschränkungen Für Laborexperimente
(1,3-benzodioxol-5-ylmethyl)(2,5-dimethylphenyl)amine has advantages and limitations for lab experiments. Its psychoactive effects make it useful for studying the neural mechanisms of emotion and social behavior. However, its potential for abuse and neurotoxicity limit its use in research.
Zukünftige Richtungen
There are several future directions for (1,3-benzodioxol-5-ylmethyl)(2,5-dimethylphenyl)amine research. One area of interest is the development of safer and more effective this compound-based therapies for mental health conditions. Another area of interest is the study of the long-term effects of this compound use, particularly in heavy users. Additionally, research is needed to better understand the neurobiological mechanisms underlying the therapeutic effects of this compound.
Synthesemethoden
(1,3-benzodioxol-5-ylmethyl)(2,5-dimethylphenyl)amine is synthesized from safrole, a natural compound found in the oils of sassafras trees. The synthesis process involves several steps, including the conversion of safrole to isosafrole, followed by the oxidation of isosafrole to MDP2P, and finally, the reduction of MDP2P to this compound. The synthesis process is complex and requires specialized knowledge and equipment.
Wissenschaftliche Forschungsanwendungen
(1,3-benzodioxol-5-ylmethyl)(2,5-dimethylphenyl)amine has been the subject of extensive scientific research in recent years. Its potential therapeutic benefits have been explored in the treatment of post-traumatic stress disorder (PTSD), anxiety, and depression. This compound-assisted psychotherapy has shown promising results in clinical trials, with patients reporting significant improvements in symptoms and quality of life.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-3-4-12(2)14(7-11)17-9-13-5-6-15-16(8-13)19-10-18-15/h3-8,17H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGQZBUHNZBOEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[(3-chlorophenyl)amino]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5837406.png)
![3-iodobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5837408.png)

![N-(5-chloro-2-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5837414.png)







![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5837499.png)
